N-(Benzoyloxy)succinimide is a chemical compound characterized by its structure, which includes a succinimide moiety linked to a benzoyloxy group. Its chemical formula is C₉H₉NO₃, and it has a CAS number of 23405-15-4. This compound is recognized for its role as an acylating agent, particularly in the modification of amines and other nucleophiles, facilitating the formation of amide bonds. It is often used in biochemical applications due to its ability to selectively react with amine groups under mild conditions .
NBS acts as an activating agent for carboxylic acids in amide bond formation. The electron-withdrawing nature of the succinimide ring and the benzoyl group increase the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by amines, facilitating amide bond formation.
These properties make N-(Benzoyloxy)succinimide a valuable tool in various scientific research fields, including:
N-(Benzoyloxy)succinimide primarily participates in substitution reactions, acting as an acylating agent. The reactivity of this compound is influenced by factors such as pH and the presence of other nucleophiles. For instance, it can undergo hydrolysis in aqueous solutions, which may compete with its desired reactions in biological contexts .
Key reactions include:
N-(Benzoyloxy)succinimide exhibits significant biological activity through its ability to modify peptides and proteins. It has been employed in bioconjugation strategies, allowing for the attachment of various biomolecules to surfaces for applications in biosensors and drug delivery systems. Its high reactivity towards amine groups makes it a valuable tool in protein labeling and modification .
Several synthesis methods exist for N-(Benzoyloxy)succinimide:
N-(Benzoyloxy)succinimide finds applications across various fields:
Research has demonstrated that N-(Benzoyloxy)succinimide interacts effectively with amine-containing biomolecules, forming stable covalent bonds. Studies have shown that the efficiency of these interactions can be influenced by factors such as pH, temperature, and the concentration of nucleophiles present during the reaction .
Additionally, comparative studies have highlighted its reactivity relative to other similar compounds, emphasizing its unique properties in bioconjugation applications.
N-(Benzoyloxy)succinimide shares similarities with several other compounds that are also used as coupling agents or acylating agents. Here are some notable examples:
N-(Benzoyloxy)succinimide is distinguished by its specific reactivity profile towards amines, allowing for selective modifications that are crucial in biochemical applications. Its ability to function under mild conditions while maintaining high selectivity sets it apart from other similar compounds.
N-(Benzoyloxy)succinimide is systematically designated as (2,5-dioxopyrrolidin-1-yl) benzoate according to IUPAC nomenclature conventions. The compound possesses the molecular formula C₁₁H₉NO₄ with a molecular weight of 219.19 g/mol, reflecting its composition of eleven carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms. The Chemical Abstracts Service has assigned this compound the registry number 23405-15-4, which serves as its unique identifier in chemical databases and commercial applications.
The compound exhibits remarkable nomenclatural diversity, reflecting its widespread use across different chemical disciplines. Alternative designations include benzoic acid N-hydroxysuccinimide ester, N-succinimidyl benzoate, and 1-(benzoyloxy)-2,5-pyrrolidinedione. In commercial and research contexts, it frequently appears under abbreviated forms such as Bz-OSu, though the complete chemical name remains the preferred designation in formal scientific literature. The MDL number MFCD00078953 provides additional database identification, while the PubChem CID 716426 facilitates access to comprehensive chemical information databases.
N-(Benzoyloxy)succinimide belongs to the broader family of succinimide derivatives, which are characterized by the presence of a five-membered cyclic imide ring structure. The parent compound, succinimide, contains the fundamental (CH₂)₂(CO)₂NH framework that serves as the structural foundation for numerous derivatives employed in organic synthesis. The incorporation of the benzoyloxy group at the nitrogen position transforms the relatively inert succinimide into a highly reactive acylating agent, demonstrating the profound impact of functional group modification on chemical reactivity.
The structural relationship extends to N-hydroxysuccinimide, which serves as a crucial intermediate in the synthesis of various activated esters. N-hydroxysuccinimide itself represents a fundamental building block in peptide chemistry, containing the hydroxyl functionality that enables its conversion to active esters through reaction with carboxylic acids. The transformation from N-hydroxysuccinimide to N-(Benzoyloxy)succinimide represents a strategic modification that preinstalls the benzoyl group, eliminating the need for additional coupling steps in synthetic protocols.
The development of N-hydroxysuccinimide esters traces back to pioneering work in peptide synthesis, where researchers sought improved methods for activating carboxylic acids toward nucleophilic attack. Early investigations into succinimide-based activating agents emerged from the need to overcome the limitations of traditional coupling methods, which often required harsh conditions or produced unwanted side products. The introduction of N-hydroxysuccinimide as an activating agent represented a significant advancement, providing a stable yet reactive platform for forming amide bonds under mild conditions.
Historical records indicate that N-hydroxysuccinimide esters gained prominence in the 1960s as peptide chemists recognized their superior properties compared to conventional activating agents. The ability to prepare stable, isolable active esters that could be stored and used as needed represented a paradigm shift in synthetic methodology. These early applications demonstrated the versatility of succinimide-based activation, leading to expanded research into modified derivatives that could offer enhanced selectivity or improved handling characteristics.
The evolution of N-(Benzoyloxy)succinimide as a specialized acylating reagent reflects broader trends in organic synthesis toward more selective and efficient methodologies. Modern synthetic approaches have expanded beyond traditional peptide applications to encompass protein modification, bioconjugation, and materials science. The compound's ability to selectively transfer the benzoyl group to nucleophiles while maintaining stability under ambient conditions has made it particularly valuable in chemical biology applications.
Recent advances in synthesis methodology have provided more efficient routes to N-(Benzoyloxy)succinimide and related compounds. Contemporary protocols employ reagent combinations such as triphenylphosphine and iodine to facilitate the formation of active esters directly from carboxylic acids, avoiding the need for traditional coupling agents like dicyclohexylcarbodiimide. These methodological improvements have expanded access to N-(Benzoyloxy)succinimide and enhanced its utility in both academic research and industrial applications.
N-(Benzoyloxy)succinimide exhibits a well-defined molecular structure with the molecular formula C₁₁H₉NO₄ and a molecular weight of 219.196 grams per mole [1] [2]. The compound crystallizes as a white to almost white powder with a distinctive crystalline powder form [7]. Crystallographic analysis reveals a melting point range of 136.0 to 140.0 degrees Celsius, with most sources reporting a specific melting point of 137 degrees Celsius [1] [3] [7]. These thermal properties indicate strong intermolecular interactions within the crystal lattice structure.
The molecular architecture consists of a succinimide ring system with a benzoyloxy substituent attached to the nitrogen atom [2]. The International Union of Pure and Applied Chemistry name for this compound is (2,5-dioxopyrrolidin-1-yl) benzoate, which accurately describes the structural arrangement [2] [7]. The compound exists in a planar configuration with the succinimide ring maintaining its characteristic five-membered cyclic imide structure [37].
Conformational studies using density functional theory calculations have revealed that related succinimide derivatives, including N-hydroxysuccinimide, exhibit specific geometric parameters that influence their reactivity patterns [37] [39]. The bond lengths within the succinimide moiety typically range from 1.201 to 1.208 Angstroms for carbonyl bonds, which are close to standard values [39]. The compound demonstrates structural stability under standard storage conditions when kept refrigerated between 0-10 degrees Celsius [1].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉NO₄ | [1] [2] |
| Molecular Weight | 219.196 g/mol | [1] [2] |
| Melting Point | 137°C | [1] [3] [7] |
| Physical State | White crystalline powder | [1] [7] |
| Storage Temperature | 0-10°C (refrigerated) | [1] |
The electronic configuration of N-(Benzoyloxy)succinimide reveals multiple sites of potential reactivity based on electron density distribution and molecular orbital analysis [39]. The compound contains three distinct carbonyl groups: two within the succinimide ring and one in the benzoyl ester linkage, each contributing to the overall electronic structure and reactivity profile [2] [39].
Density functional theory studies on related succinimide derivatives demonstrate that the frontier orbital gap significantly influences chemical reactivity [39]. N-hydroxysuccinimide, a structurally related compound, exhibits a frontier orbital gap of 6.28124 electron volts, which is lower than simple succinimide (6.49644 electron volts), indicating enhanced polarizability and chemical reactivity [39]. This electronic characteristic suggests that N-(Benzoyloxy)succinimide likely demonstrates similar enhanced reactivity patterns due to the electron-withdrawing nature of the benzoyl group.
The molecular electrostatic potential surface analysis reveals that the carbonyl oxygen atoms serve as primary nucleophilic sites, while the carbonyl carbon atoms function as electrophilic centers [39]. The benzoyl group introduces additional electronic effects through conjugation with the aromatic ring system [41]. The phenyl ring can act as both an electron-donating and electron-withdrawing group depending on the specific chemical environment, with the net effect being influenced by both inductive and resonance contributions [41].
Reactivity hotspots within the molecule include the activated carbonyl carbon of the benzoyl ester, which serves as the primary site for nucleophilic attack by amino groups [36] [44]. The succinimide moiety acts as an excellent leaving group, facilitating acylation reactions with primary amines [40] [44]. Gas-phase reactivity studies have demonstrated that the compound can undergo nucleophilic attack at the carbonyl carbon, resulting in the formation of stable amide bonds with amino nucleophiles [44].
| Reactive Site | Character | Function |
|---|---|---|
| Benzoyl carbonyl carbon | Electrophilic | Primary nucleophilic attack site |
| Succinimide ring | Leaving group | Facilitates acylation reactions |
| Carbonyl oxygen atoms | Nucleophilic | Secondary interaction sites |
The proton nuclear magnetic resonance spectroscopy of N-(Benzoyloxy)succinimide reveals characteristic chemical shifts that correspond to the distinct structural environments within the molecule [9] [23]. The aromatic protons of the benzoyl group typically appear in the downfield region between 7.0 and 8.0 parts per million, reflecting the deshielding effect of the aromatic ring system [23] [26]. These signals often manifest as multiplets due to the coupling patterns between adjacent aromatic protons.
The succinimide ring protons exhibit characteristic chemical shifts in the aliphatic region, typically appearing between 2.5 and 3.0 parts per million [18] [19]. These methylene protons demonstrate distinctive coupling patterns due to their position adjacent to the electron-withdrawing carbonyl groups within the succinimide ring. The specific chemical shift values are influenced by the electronic environment created by the attached benzoyloxy group.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [22] [24]. The carbonyl carbons typically resonate in the range of 160-180 parts per million, with the benzoyl carbonyl carbon appearing at a slightly different chemical shift compared to the succinimide carbonyl carbons due to the different electronic environments [24] [26]. The aromatic carbon atoms of the benzoyl group exhibit characteristic chemical shifts between 120-140 parts per million, with the quaternary carbon attached to the carbonyl group appearing further downfield.
Comparative studies with related compounds show that the chemical shifts of benzoyl fragment carbon nuclei depend significantly on the degree of branching and electronic effects of attached groups [24]. The succinimide methylene carbons typically appear around 25-30 parts per million, reflecting their aliphatic character [22].
| Proton Environment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic protons | 7.0-8.0 | Multiplet |
| Succinimide CH₂ | 2.5-3.0 | Multiplet |
| Carbon Environment | Chemical Shift (ppm) |
|---|---|
| Carbonyl carbons | 160-180 |
| Aromatic carbons | 120-140 |
| Succinimide CH₂ | 25-30 |
Infrared spectroscopy of N-(Benzoyloxy)succinimide reveals distinctive absorption bands that facilitate functional group identification and structural characterization [16] [31]. The compound exhibits multiple carbonyl stretching vibrations in the region between 1650-1800 wavenumbers, reflecting the presence of both succinimide and benzoyl ester carbonyl groups [31] [33].
The benzoyl ester carbonyl stretching frequency typically appears around 1720-1730 wavenumbers, which is characteristic of aromatic esters [28] [29]. This frequency is lower than that observed for aliphatic esters due to conjugation effects with the aromatic ring system [29] [30]. The electron-donating properties of substituents on the aromatic ring can further influence this absorption frequency.
Succinimide carbonyl stretching vibrations appear as distinct bands in the infrared spectrum [16] [31]. Studies on peptide succinimide derivatives reveal that the antisymmetric imide carbonyl stretching vibration typically occurs around 1715 wavenumbers, while the symmetric stretching mode appears at approximately 1793 wavenumbers [31]. In some cases, Fermi resonance can cause the antisymmetric vibration to appear as an apparent doublet.
The aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the succinimide ring occur around 2800-3000 wavenumbers [27]. Additional characteristic absorption bands include carbon-oxygen stretching vibrations in the 1000-1300 wavenumber region, which are diagnostic for ester functional groups [28] [29].
| Functional Group | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| Aromatic ester C=O | 1720-1730 | Benzoyl carbonyl stretch |
| Succinimide C=O (antisymmetric) | ~1715 | Imide carbonyl stretch |
| Succinimide C=O (symmetric) | ~1793 | Imide carbonyl stretch |
| C-O stretch | 1000-1300 | Ester linkage |
| Aromatic C-H | 3000-3100 | Aromatic hydrogen |
Mass spectrometric analysis of N-(Benzoyloxy)succinimide provides valuable information about its fragmentation patterns and structural characteristics [15] [43]. The molecular ion peak appears at mass-to-charge ratio 219, corresponding to the molecular weight of the intact compound [1] [2]. The fragmentation behavior reflects the inherent structural weaknesses and preferred dissociation pathways within the molecule.
Primary fragmentation typically involves cleavage of the benzoyl ester bond, resulting in the loss of the benzoyl group (mass 105) to generate fragment ions corresponding to the succinimide portion of the molecule [15]. This fragmentation pattern is consistent with the relatively labile nature of the ester linkage under mass spectrometric conditions. The resulting succinimide fragment exhibits further characteristic fragmentation patterns.
Studies on related N-hydroxysuccinimide esters demonstrate that these compounds undergo characteristic fragmentation involving the loss of the N-hydroxysuccinimide group (mass 115) [15]. In the case of N-(Benzoyloxy)succinimide, similar fragmentation patterns would be expected, with the loss of the entire succinimide portion leading to formation of benzoyl-related fragment ions.
Electron ionization mass spectrometry of succinimide derivatives reveals multiple fragmentation pathways [43]. Common fragment ions include those resulting from carbon monoxide loss (mass 28), forming from the breakdown of carbonyl groups within the molecule. Sequential losses of carbon monoxide can occur, leading to a series of fragment ions differing by 28 mass units.
Cross-linking studies using N-hydroxysuccinimide esters in proteomics applications have revealed that these compounds can form intermolecular cross-linked peptides with characteristic fragmentation patterns [15]. The presence of the succinimide moiety allows for new fragmentation pathways compared to linear peptides, providing structural information about spatial proximity relationships.
| Fragment Type | Mass Loss | Structural Origin |
|---|---|---|
| Benzoyl group loss | 105 | Ester bond cleavage |
| Succinimide loss | 114 | Complete leaving group |
| Carbon monoxide loss | 28 | Carbonyl fragmentation |
| Molecular ion | 219 | Intact compound |
The synthesis of N-(Benzoyloxy)succinimide fundamentally relies on carbodiimide-mediated coupling chemistry, representing one of the most established methodologies for forming activated ester derivatives [2]. The mechanism involves the initial formation of an O-acylisourea intermediate through nucleophilic attack of the carboxylate oxygen on the central carbon of the carbodiimide, followed by displacement by N-hydroxysuccinimide to yield the desired product [3] [4].
Dicyclohexylcarbodiimide (DCC) remains the most widely employed coupling agent for this transformation [5]. The reaction proceeds through a well-characterized pathway where benzoic acid first undergoes proton transfer to the basic nitrogen of DCC, generating an ion-pair intermediate [4]. Subsequently, the carboxylate adds to the activated carbodiimide to form the O-acylisourea species, which exhibits high reactivity toward nucleophiles such as N-hydroxysuccinimide [6]. The coupling proceeds with concurrent formation of dicyclohexylurea as a byproduct, which precipitates from most organic solvents and facilitates product isolation [5].
Alternative carbodiimide reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and diisopropylcarbodiimide (DIC), each offering distinct advantages in specific synthetic contexts [7]. EDCI demonstrates particular utility in aqueous or mixed aqueous-organic systems due to the water solubility of both the reagent and its urea byproduct [7] [8]. When combined with 1-hydroxybenzotriazole (HOBt), EDCI-mediated couplings exhibit reduced racemization and enhanced reaction efficiency [7].
The reaction kinetics of carbodiimide-mediated ester formation depend critically on several factors including solvent polarity, temperature, and the electronic properties of the carboxylic acid substrate [3]. Studies have demonstrated that electron-withdrawing substituents on the aromatic ring accelerate the coupling reaction, while electron-donating groups tend to reduce reaction rates . The formation of the O-acylisourea intermediate represents the rate-determining step under most conditions, with subsequent displacement by N-hydroxysuccinimide occurring rapidly [4].
Solvent selection plays a crucial role in optimizing both reaction efficiency and product purity for N-(Benzoyloxy)succinimide synthesis [9]. Dichloromethane serves as the preferred solvent for DCC-mediated couplings due to its ability to dissolve both organic reactants while allowing precipitation of the dicyclohexylurea byproduct [10]. The low nucleophilicity and moderate polarity of dichloromethane minimize competing side reactions while providing sufficient solvation for the reaction intermediates.
Tetrahydrofuran (THF) offers an alternative aprotic medium that demonstrates excellent solubility characteristics for both carbodiimide reagents and hydroxysuccinimide [11]. However, THF systems require careful moisture exclusion due to the hygroscopic nature of the reagents and the potential for hydrolysis of the activated ester product [11]. Reaction kinetics in THF typically proceed at rates comparable to dichloromethane systems, with typical completion times ranging from 2-6 hours at ambient temperature [11].
Dimethylformamide (DMF) represents a more polar aprotic option that can accelerate certain coupling reactions but may also promote undesired side reactions [9]. The higher polarity of DMF stabilizes ionic intermediates and can lead to increased reaction rates, particularly for electron-deficient carboxylic acid substrates [4]. However, DMF systems require more rigorous purification protocols to remove residual solvent and minimize product contamination [9].
Mixed solvent systems, particularly DMF-dichloromethane combinations, provide a compromise between enhanced reactivity and manageable purification requirements [12] [13]. These biphasic or homogeneous mixed systems allow for fine-tuning of reaction conditions while maintaining reasonable product isolation procedures [12].
Temperature control significantly influences both reaction kinetics and product stability [14] [15]. While most carbodiimide couplings proceed efficiently at room temperature, controlled cooling to 0-10°C can improve yields by minimizing competing hydrolysis reactions and O→N acyl migration pathways [4]. Conversely, mild heating to 40-50°C may be employed to accelerate sluggish couplings, though careful monitoring is required to prevent product decomposition [14].
The kinetics of N-(Benzoyloxy)succinimide formation typically follow second-order behavior, being first-order in both carboxylic acid and carbodiimide concentrations [3]. Rate constants vary significantly with solvent polarity, with polar aprotic solvents generally providing faster reactions due to enhanced stabilization of the charged transition states [4].
The implementation of continuous flow technology for N-(Benzoyloxy)succinimide production represents a significant advancement in process intensification and quality control [16] [17]. Microfluidic reactor systems offer precise control over reaction parameters including temperature, pressure, and residence time, leading to improved product consistency and reduced batch-to-batch variation [16].
Single microfluidic chip reactors have demonstrated the capability to complete the three-step synthesis of related succinimidyl esters within residence times as short as 6.5 minutes [16]. These systems utilize superheating capabilities, allowing reactions to proceed at temperatures above the solvent boiling point without evaporation, thereby accelerating reaction kinetics [17]. The enhanced heat and mass transfer characteristics of microreactor systems contribute to more uniform temperature distribution and reduced hot spot formation compared to traditional batch processes [17].
Continuous flow adaptations for N-(Benzoyloxy)succinimide synthesis typically employ a two-stage reactor configuration [18] [17]. The first stage facilitates the carbodiimide-mediated activation of benzoic acid, while the second stage accomplishes the coupling with N-hydroxysuccinimide [18]. This staged approach allows for independent optimization of each reaction step and minimizes the formation of side products [17].
The integration of online analytical monitoring systems enables real-time process control and quality assurance [19]. Process analytical technology (PAT) implementations include in-line spectroscopic monitoring, automated sampling systems, and feedback control loops that adjust reaction parameters based on product quality metrics [19] [20]. These systems significantly reduce the risk of off-specification material and enable rapid response to process deviations [19].
Flow reactor designs specifically adapted for carbodiimide chemistry incorporate features to manage the formation and removal of urea byproducts [17]. Specialized mixing elements and reactor geometries prevent fouling and ensure consistent product quality throughout extended production campaigns [17]. The continuous removal of byproducts also drives reaction equilibrium toward product formation, potentially improving overall yields [17].
Industrial-scale purification of N-(Benzoyloxy)succinimide requires robust protocols capable of handling large volumes while maintaining high product purity [18] [19]. The primary purification challenge involves the complete removal of dicyclohexylurea byproduct and residual carbodiimide reagent, both of which can negatively impact product quality and downstream applications [18].
Crystallization-based purification represents the most scalable approach for industrial production [18] [21]. The process typically involves dissolution of the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate, followed by controlled precipitation through anti-solvent addition or cooling [18]. Optimization of crystallization conditions including temperature profiles, seeding strategies, and agitation rates significantly influences both yield and purity outcomes [18].
Column chromatographic purification, while effective at laboratory scale, presents challenges for industrial implementation due to solvent consumption and throughput limitations [19] [20]. However, preparative chromatography systems can provide high-purity material for specialized applications where the economic premium justifies the additional processing costs [19].
Solvent recovery systems represent a critical component of economically viable industrial processes [18] [20]. Modern recovery systems achieve 85-95% solvent recovery efficiency through combination of distillation, membrane separation, and adsorption technologies [18]. The implementation of closed-loop solvent handling minimizes environmental impact and reduces operating costs [20].
Yield optimization strategies focus on maximizing conversion while minimizing side product formation [19] [20]. Process analytical technology enables real-time monitoring of reaction progress and automatic adjustment of conditions to maintain optimal conversion rates [19]. Statistical process control methodologies identify critical process parameters and establish control limits that ensure consistent high yields [20].
Quality control protocols for industrial production incorporate multiple analytical techniques including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry [15] [22]. Specifications typically require minimum purity levels exceeding 98% with defined limits on moisture content, residual solvents, and metallic impurities [15].
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating N-(Benzoyloxy)succinimide formation while reducing energy consumption and reaction times [23] [24]. The application of microwave irradiation to succinimide synthesis demonstrates significant advantages over conventional heating methods, particularly in terms of reaction efficiency and process sustainability [23].
The mechanism of microwave acceleration involves direct heating of polar molecules and ionic species through dielectric absorption [25] [26]. In carbodiimide-mediated coupling reactions, the polar intermediates and ionic transition states interact strongly with microwave radiation, leading to rapid and uniform heating throughout the reaction mixture [25]. This volumetric heating eliminates temperature gradients and reduces the formation of thermal decomposition products [26].
Microwave-assisted synthesis of related succinimide derivatives has demonstrated the feasibility of solvent-free reaction conditions [23] [27]. Under neat reaction conditions, N-phenylsuccinimide can be synthesized from aniline and succinic anhydride in domestic microwave ovens within 4 minutes, achieving yields of 40-60% [23] [24]. These results suggest potential for developing solvent-free protocols for N-(Benzoyloxy)succinimide synthesis, though optimization of reaction conditions would be required [23].
Temperature control in microwave-assisted synthesis requires specialized equipment capable of accurate measurement and regulation under microwave irradiation conditions [25] [26]. Modern microwave synthesizers incorporate fiber-optic temperature sensors and automated power control systems that maintain precise temperature profiles throughout the reaction [26]. Typical operating temperatures for succinimide formation range from 120-180°C, with reaction times reduced to 4-10 minutes compared to hours required for conventional heating [23] [25].
The application of microwave technology to continuous flow systems represents an emerging area of significant potential [26]. Microwave-heated flow reactors combine the benefits of continuous processing with the acceleration effects of microwave irradiation [26]. These systems enable precise control over residence time and temperature while maintaining the throughput advantages of flow chemistry [26].
Solid-phase microwave synthesis protocols offer additional advantages in terms of product isolation and purification [27]. The use of polymer-supported reagents or solid-phase extraction materials under microwave conditions can streamline purification procedures and reduce solvent consumption [27]. However, careful optimization is required to prevent overheating and degradation of polymer supports [27].
Solid-phase synthesis approaches for N-(Benzoyloxy)succinimide provide unique advantages in terms of product purification and process efficiency [28] [29]. The immobilization of one reaction component on a solid support enables the use of simple filtration and washing procedures for product isolation, eliminating the need for complex purification protocols [30].
Polymer-supported carbodiimide reagents represent one approach to solid-phase N-(Benzoyloxy)succinimide synthesis [28]. The attachment of carbodiimide functionality to cross-linked polystyrene resins allows for the activation of benzoic acid while maintaining the coupling agent in a heterogeneous phase [28]. Following completion of the coupling reaction, the polymer-bound urea byproduct can be removed by simple filtration, leaving the desired product in solution [28].
Alternative solid-phase strategies involve the temporary attachment of either the carboxylic acid or N-hydroxysuccinimide component to a suitable linker [28] [29]. Acid-labile linkers such as the Wang resin system enable the attachment of benzoic acid derivatives through ester linkages [29] [30]. Following activation and coupling with N-hydroxysuccinimide, the product can be released from the solid support under mild acidic conditions [29].
The development of traceless linker systems represents an advanced approach to solid-phase synthesis where the linker is completely removed during the cleavage step, leaving no residual functionalization on the final product [28]. These systems require careful design to ensure that the cleavage conditions are compatible with the stability of the N-(Benzoyloxy)succinimide product [28].
Solid-phase extraction (SPE) techniques provide a hybrid approach that combines solution-phase synthesis with solid-phase purification [19]. Following conventional synthesis in solution, the crude reaction mixture is passed through a series of SPE cartridges designed to selectively retain impurities while allowing the pure product to pass through [19]. This approach has been successfully applied to the purification of related fluorinated succinimidyl esters [14].
The scalability of solid-phase approaches depends critically on the loading capacity of the solid support and the efficiency of the heterogeneous reactions [30]. High-loading resins and optimized reaction conditions are essential for achieving economically viable production scales [30]. Additionally, the cost and reusability of solid supports significantly influence the overall economics of solid-phase processes [30].
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